molecular formula C22H17ClFNO4 B266172 1-(3-Chlorophenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266172
M. Wt: 413.8 g/mol
InChI Key: VCZULRDPCBGKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CFP and is a potent inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CFP has been shown to have a significant impact on cancer cells, making it a promising target for cancer therapy.

Mechanism of Action

CFP acts as a potent inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CFP has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, CFP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFP are primarily related to its inhibition of CK2. In cancer cells, the inhibition of CK2 by CFP has been shown to induce apoptosis and inhibit cell proliferation. Additionally, CFP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In non-cancer cells, the inhibition of CK2 by CFP has been shown to have a minimal impact on cell viability and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using CFP in lab experiments is its potency as a CK2 inhibitor. CFP has been shown to be a more potent inhibitor of CK2 than other CK2 inhibitors, making it an attractive target for cancer therapy. However, one of the limitations of using CFP in lab experiments is its complex synthesis process. The synthesis of CFP is a multi-step process that requires several purification steps, making it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on CFP. One area of research is the development of more efficient synthesis methods for CFP. This would allow for larger quantities of the compound to be produced, making it more readily available for research. Another area of research is the development of more specific CK2 inhibitors that target specific isoforms of the enzyme. This would allow for more targeted cancer therapy with fewer side effects. Additionally, research on the potential use of CFP in treating other diseases, such as Alzheimer's disease and viral infections, is an area of interest.

Synthesis Methods

The synthesis of CFP is a complex process that involves several steps. One of the most common methods for synthesizing CFP is through a reaction between 3-chloroaniline and 4-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The reaction is carried out in the presence of tetrahydro-2-furanylmethyl chloride, which acts as a protecting group for the furanyl group. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CFP has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many cancer cells, and its inhibition by CFP has been shown to induce apoptosis and inhibit cell proliferation. CFP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment. Additionally, CFP has been studied for its potential use in treating other diseases, such as Alzheimer's disease and viral infections.

properties

Product Name

1-(3-Chlorophenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H17ClFNO4

Molecular Weight

413.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17ClFNO4/c23-13-4-1-3-12(9-13)19-18-20(26)16-10-14(24)6-7-17(16)29-21(18)22(27)25(19)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15,19H,2,5,8,11H2

InChI Key

VCZULRDPCBGKKU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

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